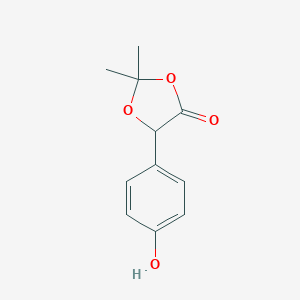

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one

Übersicht

Beschreibung

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyphenyl group attached to a dioxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one typically involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the dioxolanone ring. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated phenyl derivatives

Wissenschaftliche Forschungsanwendungen

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of high-performance materials and coatings.

Wirkmechanismus

The mechanism of action of 5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. The dioxolanone ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Hydroxyphenylacetic acid

- 4-Hydroxyphenylpropanoic acid

- 4-Hydroxyphenylbutanone

Uniqueness

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is unique due to its dioxolanone ring structure, which imparts distinct chemical reactivity and stability compared to other phenolic compounds. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler phenolic compounds.

Biologische Aktivität

5-(4-Hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one is an organic compound classified as a phenolic compound. It has drawn attention due to its potential biological activities, particularly its antioxidant properties and possible therapeutic effects in various medical applications. This article compiles detailed research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a hydroxyphenyl group attached to a dioxolanone ring. Its molecular formula is , and it is characterized by the following structural attributes:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 220.21 g/mol |

| CAS Number | 173192-07-9 |

Synthesis

The synthesis of this compound typically involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction conditions include:

- Temperature : 60-80°C

- Catalyst : Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

- Solvent : Ethanol or methanol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are primarily attributed to the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages. This activity may be linked to its ability to modulate signaling pathways involved in inflammation, such as NF-kB .

Anticancer Properties

This compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values indicating significant potency. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is influenced by its structural features:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Reactive Intermediates : The dioxolanone ring can undergo ring-opening reactions to form reactive species that may interact with cellular targets.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound had a higher antioxidant capacity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 5-(4-Hydroxyphenyl)-... | 12.5 | 15.0 |

| Ascorbic Acid | 20.0 | 25.0 |

Case Study 2: Anticancer Activity Evaluation

In another study published in the Journal of Cancer Research, the anticancer properties of this compound were evaluated against several cancer cell lines. The findings highlighted significant cytotoxicity against MCF-7 cells with an IC50 value of 6.2 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 6.2 |

| HCT116 | 8.0 |

| HeLa | 10.5 |

Eigenschaften

IUPAC Name |

5-(4-hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)14-9(10(13)15-11)7-3-5-8(12)6-4-7/h3-6,9,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNANLKPPNQXKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.